![molecular formula C9H9BrF2O B1399400 3-Ethoxy-2,6-difluorobenzyl bromide CAS No. 1092461-30-7](/img/structure/B1399400.png)
3-Ethoxy-2,6-difluorobenzyl bromide
Overview
Description
“3-Ethoxy-2,6-difluorobenzyl bromide” is an organic compound . It has a molecular weight of 251.07 . The IUPAC name for this compound is 3-(bromomethyl)-2,4-difluorophenyl ethyl ether .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature . For instance, a study describes the use of a modular robotic system for organic synthesis, where the reactor was charged manually with 2,6-difluorobenzyl bromide .Molecular Structure Analysis
The molecular structure of “3-Ethoxy-2,6-difluorobenzyl bromide” can be represented by the InChI code: 1S/C9H9BrF2O/c1-2-13-8-4-3-7(11)6(5-10)9(8)12/h3-4H,2,5H2,1H3 .Physical And Chemical Properties Analysis
“3-Ethoxy-2,6-difluorobenzyl bromide” is a solid at ambient temperature .Scientific Research Applications
Applications in Environmental and Analytical Chemistry
Novel Brominated Flame Retardants : A comprehensive review on the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food highlights the need for further research on their occurrence, environmental fate, and toxicity. This review connects data from the European Chemical Association on NBFRs with other scientific information, indicating large knowledge gaps for several NBFRs not included in monitoring programs or studies (Zuiderveen, Slootweg, & de Boer, 2020).
Ethidium Bromide-Degrading Bacteria : Research identifying ethidium bromide-degrading bacteria from laboratory gel electrophoresis waste highlights the potential of microbial bioremediation in the degradation of toxic substances, suggesting avenues for the disposal and treatment of hazardous laboratory waste. This study characterizes bacterial isolates capable of degrading a well-known mutagenic agent, providing insights into safer disposal methods for laboratory waste (Gandhi, Kesari, & Kumar, 2022).
Antioxidant Activity and Environmental Fate
Analytical Methods for Antioxidant Activity : A critical review of various tests used to determine antioxidant activity emphasizes the importance of accurate analytical methods in research, covering detection mechanisms, applicability, advantages, and disadvantages of different assays. This review provides a foundation for understanding the chemical reactions underlying antioxidant analysis, crucial for studies involving oxidative stress and its mitigation (Munteanu & Apetrei, 2021).
Environmental Effects of Sunscreen Ingredients : Investigating the environmental impacts of common sunscreen ingredients, including studies on their detection in water sources and the potential for causing coral reef bleaching, underlines the ecological considerations necessary in chemical applications. This research underscores the importance of environmentally friendly alternatives and the need for regulations to mitigate adverse effects on aquatic ecosystems (Schneider & Lim, 2019).
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-Ethoxy-2,6-difluorobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the aromatic ring .
Mode of Action
3-Ethoxy-2,6-difluorobenzyl bromide interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electron density, attacks the benzylic position, leading to the displacement of the bromide ion . The reaction can proceed via an SN1 or SN2 pathway, depending on the nature of the substrate . For primary benzylic halides, the reaction typically follows an SN2 pathway, while secondary and tertiary benzylic halides react via an SN1 pathway .
Biochemical Pathways
For instance, it could serve as a synthetic intermediate in the production of more complex organic compounds .
Result of Action
The molecular and cellular effects of 3-Ethoxy-2,6-difluorobenzyl bromide’s action largely depend on the nature of the nucleophile involved in the substitution reaction and the resulting product. The compound’s ability to act as a synthetic intermediate could potentially lead to the formation of various biologically active compounds .
properties
IUPAC Name |
3-(bromomethyl)-1-ethoxy-2,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-2-13-8-4-3-7(11)6(5-10)9(8)12/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCLQFXQBQYLHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2,6-difluorobenzyl bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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